1-(4-Bromo-3,5-dimethylphenyl)ethanone
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Overview
Description
1-(4-Bromo-3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, along with an ethanone group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)ethanone typically involves the bromination of 3,5-dimethylacetophenone. One common method includes the use of bromine in acetic acid as the brominating agent . The reaction is carried out under controlled conditions to ensure the selective bromination at the para position relative to the ethanone group.
Industrial production methods may involve more scalable processes, such as the use of bromine gas in a continuous flow reactor, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
1-(4-Bromo-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common reagents used in these reactions include bromine, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-3,5-dimethylphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)ethanone depends on its specific application. In chemical reactions, the bromine atom and the ethanone group play crucial roles in determining the reactivity and selectivity of the compound . The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
1-(4-Bromo-3,5-dimethylphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Bromo-3,4-dimethylphenyl)ethanone: Similar structure but with a different position of the methyl groups.
1-(4-Bromo-2,5-dimethylphenyl)ethanone: Another isomer with different methyl group positions.
1-(4-Bromo-3,5-dimethylphenyl)propanone: Similar structure but with a propanone group instead of an ethanone group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
Molecular Formula |
C10H11BrO |
---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-(4-bromo-3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 |
InChI Key |
OBFZMOLOQFKVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C(=O)C |
Origin of Product |
United States |
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